2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal
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Overview
Description
2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a penta-2,4-dienal backbone with dimethyl and isopropylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienal system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the conjugated dienal system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the dienal system.
Scientific Research Applications
2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The specific pathways and targets depend on the compound’s derivatives and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-5-phenylpenta-2,4-dienal
- 2,4-Dimethyl-5-[4-(methyl)phenyl]penta-2,4-dienal
- 2,4-Dimethyl-5-[4-(ethyl)phenyl]penta-2,4-dienal
Uniqueness
2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
65323-50-4 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4-propan-2-ylphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C16H20O/c1-12(2)16-7-5-15(6-8-16)10-13(3)9-14(4)11-17/h5-12H,1-4H3 |
InChI Key |
MDVJJRUESMMNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=C(C)C=O |
Origin of Product |
United States |
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